(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
Overview
Description
LY 344864 is a selective, potent, and full agonist for the 5-HT1F receptor. It is known for its high selectivity, with an 80-fold greater affinity for the 5-HT1F receptor compared to other 5-HT receptor subtypes . This compound has been studied for its potential to reduce central sensitization and dural inflammation, making it a significant molecule in the field of neuroscience .
Mechanism of Action
Target of Action
LY 344864 Hydrochloride is a selective, potent, full agonist for the 5-HT1F receptor . The 5-HT1F receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit adenylate cyclase activity .
Mode of Action
LY 344864 Hydrochloride interacts with the 5-HT1F receptor, leading to a series of intracellular reactions. It has been shown to inhibit forskolin-induced cyclic AMP accumulation in cells stably transfected with human 5-HT1F receptors . This suggests that it acts as a full agonist, producing an effect similar in magnitude to serotonin itself .
Biochemical Pathways
The primary biochemical pathway affected by LY 344864 Hydrochloride is the serotonin signaling pathway. By acting as a full agonist at the 5-HT1F receptor, it can modulate the activity of this pathway, potentially influencing various physiological processes such as mood, appetite, and sleep .
Result of Action
LY 344864 Hydrochloride’s action on the 5-HT1F receptor has been shown to reduce central sensitization and dural inflammation in vivo . This suggests that it may have potential therapeutic applications in conditions associated with these phenomena, such as migraine .
Preparation Methods
The synthesis of LY 344864 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and aromatic substitution . Industrial production methods are also not widely available, but the compound is typically produced in research laboratories under controlled conditions.
Chemical Reactions Analysis
LY 344864 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LY 344864 has several scientific research applications, including:
Neuroscience: It is used to study the 5-HT1F receptor and its role in reducing central sensitization and dural inflammation.
Pharmacology: It is used to investigate the pharmacological effects of 5-HT1F receptor agonists and their potential therapeutic applications.
Drug Development: It serves as a lead compound for the development of new drugs targeting the 5-HT1F receptor.
Comparison with Similar Compounds
LY 344864 is unique due to its high selectivity and potency for the 5-HT1F receptor. Similar compounds include:
LY 334370: Another 5-HT1F receptor agonist with similar pharmacological properties.
LY 293284: A compound with a similar structure but different receptor selectivity.
These compounds share some similarities with LY 344864 but differ in their receptor selectivity and pharmacological effects.
Properties
CAS No. |
186544-26-3 |
---|---|
Molecular Formula |
C21H22FN3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1 |
InChI Key |
GKWHICIUSVVNGX-MRXNPFEDSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-344864; LY344864; LY 344864; LY-344864 HCl; LY-344864 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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